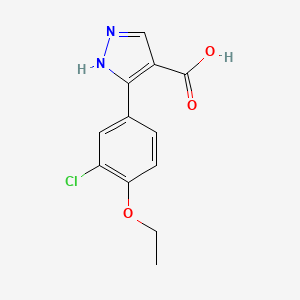

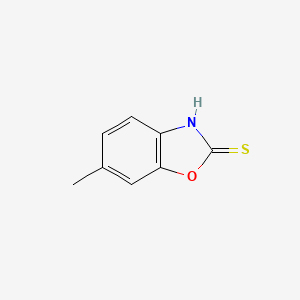

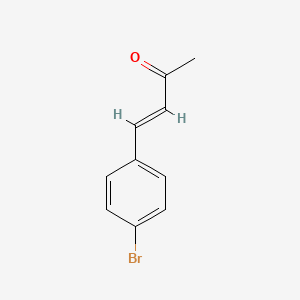

![molecular formula C22H16N2O6 B1331964 2-({4-[(2-羧基苯甲酰)氨基]苯胺基}羰基)苯甲酸 CAS No. 7084-12-0](/img/structure/B1331964.png)

2-({4-[(2-羧基苯甲酰)氨基]苯胺基}羰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid is a complex organic molecule that features multiple functional groups, including carboxylic acids and an amide linkage. The structure of this compound suggests that it could have interesting chemical properties and potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid, they do provide insights into related compounds. For instance, the synthesis of 4-carboxyanilinium tartrate involves the formation of carboxyl and amino functionalities on an aromatic ring, which is a structural feature also present in the target compound . The synthesis of such compounds typically involves the formation of amide bonds between carboxylic acid and amine groups, which could be relevant for the synthesis of 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-carboxyanilinium tartrate, shows that the carboxyl planes are twisted from the aromatic plane . This could imply that in 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid, similar steric interactions may influence the overall molecular conformation, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid. However, the presence of carboxylic acid groups suggests that it could participate in reactions typical of this functional group, such as esterification or amide bond formation . The amino group could also be involved in reactions with electrophiles or could be modified using techniques like the ANIBAL method, which targets carboxylic and amino groups for stable isotope labeling .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid can be inferred from the properties of structurally similar compounds. For example, the intricate three-dimensional hydrogen-bonding networks observed in the crystal structures of 4-carboxyanilinium tartrate suggest that the target compound may also exhibit strong intermolecular interactions, which could affect its solubility, melting point, and crystal formation . The presence of both hydrophobic aromatic rings and hydrophilic carboxylic acid groups could lead to amphiphilic behavior, which might be useful in applications such as drug delivery systems.

科学研究应用

抗菌和抗真菌作用

研究表明,与 2-({4-[(2-羧基苯甲酰)氨基]苯胺基}羰基)苯甲酸相关的化合物具有潜在的抗菌和抗真菌应用。具体而言,一项研究证明了新型 SbIII 羧酸盐的体外抗利什曼原虫和抗真菌作用,其中包括 2-羧基苯甲酰氨基酸的衍生物 (Khan 等人,2011)。

催化和化学反应

研究表明,相关化合物在催化和化学反应中发挥着作用。例如,苯甲酸钯-菲咯啉配合物催化的硝基苯羰基化为 N-甲基苯甲氨酸酯的反应,通过添加苯胺和羧酸(包括 2-NH2C6H4COOH)得到增强 (Gasperini 等人,2003)。

化学中的结构分析

类似化合物的结构方面一直是人们感兴趣的主题。一项关于 N-(2-羧基苯甲酰)-L-亮氨酸甲酯的研究深入探讨了其晶体结构,重点介绍了羧基平面和苯环之间的二面角的变化 (Onofrio 等人,2006)。

属性

IUPAC Name |

2-[[4-[(2-carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-19(15-5-1-3-7-17(15)21(27)28)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLGOYXBOAXCEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360515 |

Source

|

| Record name | 2,2'-(1,4-Phenylenedicarbamoyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid | |

CAS RN |

7084-12-0 |

Source

|

| Record name | 2,2'-(1,4-Phenylenedicarbamoyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-((2-CARBOXYBENZOYL)AMINO)ANILINO)CARBONYL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

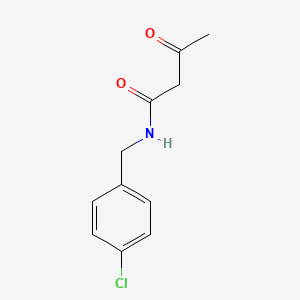

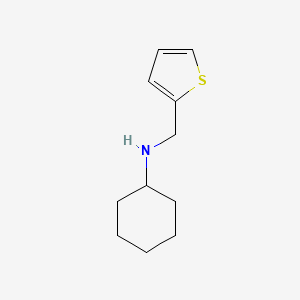

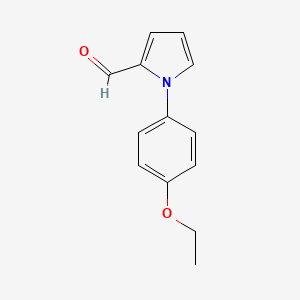

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)

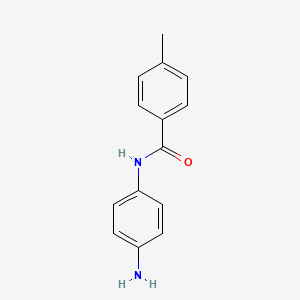

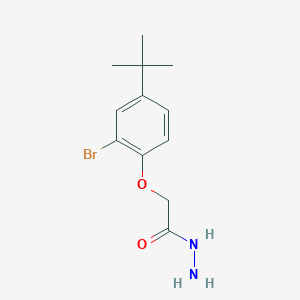

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

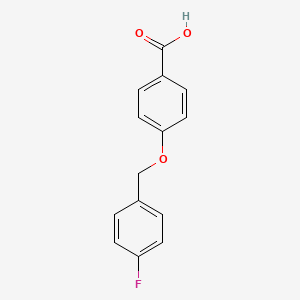

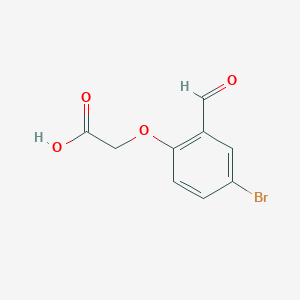

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)